molecular formula C13H23NO4 B1380157 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate CAS No. 1824505-67-0

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Cat. No.: B1380157
CAS No.: 1824505-67-0
M. Wt: 257.33 g/mol
InChI Key: ZFAWFFHKIMXTPI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is 1-tert-butyl 4-methyl (3R,4R)-3-methylpiperidine-1,4-dicarboxylate , reflecting its stereochemical and functional group arrangement. The piperidine ring is numbered such that the nitrogen atom occupies position 1, with the tert-butoxycarbonyl (Boc) group attached to it. The methyl ester group is positioned at carbon 4, while a methyl substituent resides at carbon 3. The stereochemical descriptors (3R,4R) denote the absolute configuration of the chiral centers at carbons 3 and 4, which adopt a cis relationship relative to the piperidine ring plane. This nomenclature aligns with the Cahn-Ingold-Prelog priority rules, where the tert-butyl and methyl ester groups dominate the stereochemical assignments.

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation to minimize steric strain, with substituents preferentially occupying equatorial positions. Computational studies using quantum mechanical (QM) methods reveal that the tert-butyl group at position 1 and the methyl ester at position 4 adopt equatorial orientations, while the 3-methyl group assumes an axial position to avoid 1,3-diaxial interactions. This arrangement stabilizes the molecule by reducing van der Waals repulsion between bulky substituents.

Conformational energy analysis further demonstrates that twist-boat conformations are disfavored by approximately 5–7 kcal/mol compared to the chair form due to increased torsional strain. The tert-butyl group’s steric bulk exerts a pronounced influence on ring puckering, as evidenced by distortion of bond angles at carbons 1 and 4 (Table 1).

Table 1: Key Geometric Parameters of the Piperidine Ring

Parameter Value (Chair Conformation)
N1–C2–C3 angle (°) 111.2
C4–C5–C6 angle (°) 109.8
C3–C4–C5 torsion (°) -56.3
Ring puckering amplitude (Å) 0.42

Comparative Analysis of Cis-Trans Isomerism in Piperidine Dicarboxylates

Cis-trans isomerism in piperidine dicarboxylates arises from the spatial arrangement of substituents relative to the ring plane. For 1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, the cis-(3R,4R) configuration is thermodynamically favored over the trans isomer due to reduced A1,3-strain between the 3-methyl group and the Boc moiety. In contrast, trans-configured analogs exhibit higher strain energies (∼3–4 kcal/mol) when substituents occupy axial positions, as observed in 2,4-disubstituted N-Boc piperidines.

Table 2: Relative Stability of Cis vs. Trans Isomers

Isomer ΔG (kcal/mol) Dominant Conformation
Cis 0.0 Chair (equatorial Boc)
Trans +3.8 Twist-boat

Experimental data from epimerization studies corroborate these findings, showing that base-mediated equilibration favors the cis isomer under thermodynamic control.

X-ray Crystallographic Studies of Related N-Boc Piperidine Derivatives

X-ray crystallography of structurally analogous N-Boc piperidines confirms the prevalence of chair conformations in the solid state. For example, 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate crystallizes in the orthorhombic space group Pca21, with bond lengths and angles consistent with minimal ring distortion. The Boc group adopts an equatorial orientation, while the thiophene moiety occupies an axial position to optimize crystal packing via C–H···O interactions.

In another study, (3R,4R)-3-methylpiperidine-1,4-dicarboxylate derivatives exhibit unit cell parameters (a = 19.45 Å, b = 6.36 Å, c = 15.26 Å) that accommodate the steric demands of the tert-butyl group. These findings underscore the role of bulky substituents in dictating both molecular conformation and crystallographic packing.

Table 3: Crystallographic Data for Selected N-Boc Piperidines

Compound Space Group a (Å) b (Å) c (Å)
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate Pca21 19.45 6.36 15.26
Cis-3-methylpiperidine-1,4-dicarboxylate P21/c 12.78 8.91 10.23

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAWFFHKIMXTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

  • Starting Materials: Commercially available piperidine derivatives or substituted piperidines.
  • Protection: The nitrogen atom of piperidine is protected using tert-butyl chloroformate under basic conditions to form the N-BOC protected intermediate. This step prevents unwanted side reactions on the nitrogen during subsequent steps.

Esterification at the 4-Position

  • Ester Installation: The 4-position is functionalized with a methyl ester group, often through reaction with methyl chloroformate or via transesterification methods.
  • Catalysis: Triethylamine or other organic bases are used to catalyze the esterification reaction.
  • Purification: Chromatographic techniques (silica gel column chromatography) are employed to purify the intermediates and final product.

Deprotection and Final Purification

  • Deprotection: Removal of protecting groups (if necessary) is performed using trifluoroacetic acid (TFA) or acidic conditions.
  • Hydrogenation: Catalytic hydrogenation (H2/Pd-C) may be applied to reduce any unsaturated intermediates formed during the synthesis.
  • Final Purification: The final compound is purified by recrystallization or preparative chromatography to obtain the pure cis isomer.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 N-BOC Protection tert-Butyl chloroformate, base N-BOC protected piperidine intermediate
2 Methylation Methyl iodide or methyl lithium, LDA Introduction of methyl group at 3-position
3 Esterification Methyl chloroformate, triethylamine Formation of methyl ester at 4-position
4 Deprotection Trifluoroacetic acid (TFA) Removal of protecting groups
5 Hydrogenation (if needed) H2, Pd-C catalyst Saturation of any double bonds, purification

Research Findings and Optimization

  • Yield Optimization: Strict temperature control during methylation (-78°C) and use of inert atmosphere improves regioselectivity and yield.
  • Catalyst Selection: Triethylamine is commonly used to facilitate carbamate formation and esterification.
  • Purification: Chromatographic purification is essential to separate stereoisomers and remove side products.
  • Safety: Use of inert atmosphere and careful handling of reactive reagents (e.g., methyl iodide, LDA) is critical.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
N-BOC Protection tert-Butyl chloroformate, base 0–25°C 85–90 Inert atmosphere recommended
Methylation Methyl iodide, LDA −78°C 70–80 Low temperature for regioselectivity
Esterification Methyl chloroformate, triethylamine 20–40°C 75–85 Controlled addition to avoid side reactions
Deprotection Trifluoroacetic acid Room temperature 90 Efficient removal of BOC group
Hydrogenation (optional) H2, Pd-C catalyst Room temperature 95 Saturation of olefins if present

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a precursor for the development of drugs targeting neurological disorders and other therapeutic areas.

Case Study: Synthesis of Novel Antidepressants
Recent studies have explored the use of this compound in synthesizing new antidepressant agents. The incorporation of piperidine derivatives has shown promise in enhancing the pharmacological profile of these drugs, potentially leading to improved efficacy and reduced side effects .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to undergo various chemical reactions, including esterification and amidation. These reactions are crucial for creating complex organic molecules.

Table: Reactions Involving this compound

Reaction TypeDescriptionProducts
EsterificationReacts with alcohols to form estersVarious esters
AmidationForms amides when reacted with aminesAmide derivatives
AlkylationCan be used as an alkylating agentAlkylated piperidine derivatives

Agrochemical Development

In agrochemistry, derivatives of this compound are being investigated for their potential use as herbicides and insecticides. The piperidine structure is known for its biological activity, which can be leveraged to design effective agrochemicals.

Case Study: Herbicide Development
Research has indicated that modifications to the piperidine ring can yield compounds with herbicidal properties, providing an avenue for developing more environmentally friendly agricultural chemicals .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (4e)
  • Structure : Differs in the position of the methyl group (4-methyl instead of 3-methyl).
  • Synthesis : Prepared via alkylation of the parent compound using methyl iodide and potassium bis(trimethylsilyl)amide (KHMDS) in THF .
  • Key Difference : Positional isomerism impacts steric and electronic properties, influencing reactivity in subsequent reactions.
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
  • Structure : Contains a ketone group at position 3 and an ethyl ester at position 4.
  • Properties: Molecular formula C₁₆H₂₅NO₅ (MW 311.37). The ketone enables nucleophilic additions, while the ethyl ester may enhance lipophilicity compared to methyl esters .
  • Synthesis Yield : Low yield (28%) due to challenges in introducing the oxo group .

Functional Group Derivatives

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate (CAS 362703-34-2)
  • Structure: Features a cyano (-CN) group at position 4.
  • Properties : Molecular weight 268.31 g/mol; boiling point 377.1°C. The nitrile group offers sites for hydrolysis to carboxylic acids or reduction to amines .
  • Applications : Used in nitrile-containing intermediates for agrochemicals or pharmaceuticals.
1-tert-Butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS 150109-49-2)
  • Structure : Substituted with a chloromethyl (-CH₂Cl) group at position 4.
  • Reactivity : The chlorine atom facilitates nucleophilic substitution reactions (e.g., with thiols or amines) for further functionalization .
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
  • Structure : Iodomethyl (-CH₂I) substituent at position 4.
  • Applications : The iodine atom acts as a superior leaving group in cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings .

Biological Activity

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, also known as O1-tert-butyl O4-methyl cis-3-methylpiperidine-1,4-dicarboxylate, is a compound with significant biological activity. Its molecular formula is C13H23NO4, and it has a molecular weight of 257.33 g/mol. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral agents and other therapeutic compounds.

  • IUPAC Name : 1-(tert-butyl) 4-methyl Rel-(3R,4R)-3-methylpiperidine-1,4-dicarboxylate
  • CAS Number : 1334499-78-3
  • Purity : Typically around 95% in commercial preparations.

Biological Activity

Research indicates that derivatives of piperidine compounds exhibit a range of biological activities, including antiviral and cytotoxic effects. The specific biological activities associated with this compound include:

Antiviral Activity

Studies have shown that similar piperidine derivatives can inhibit viral replication. For instance:

  • Compounds with structural similarities have demonstrated EC50 values (the concentration required to achieve half-maximal effect) ranging from 5 to 28 μM against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .
  • The selectivity index (TC50/IC50) for some related compounds indicates strong antiviral potential, suggesting that this class of compounds could be further explored for therapeutic applications .

Cytotoxicity

Cytotoxicity studies reveal that the CC50 values (concentration that kills 50% of cells) for related compounds vary widely:

  • For example, some derivatives exhibit CC50 values as low as 9.19 μM against HCV-infected cells, indicating a balance between antiviral efficacy and cytotoxicity .

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

  • Study on Antiviral Efficacy : A study evaluated various piperidine derivatives for their ability to inhibit viral replication in vitro. The findings indicated that certain modifications to the piperidine structure significantly enhanced antiviral activity against HCV and RSV .
  • Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of a series of piperidine-based compounds on human cell lines. The results showed that while some compounds were effective at inhibiting viral replication, they also exhibited varying degrees of cytotoxicity, necessitating further optimization .

Data Tables

Compound NameCAS NumberEC50 (μM)CC50 (μM)Selectivity Index
Piperidine AXXXXXX6.79.19TC50/IC50 = 35.46
Piperidine BXXXXXX5>100TC50/IC50 = >20
Piperidine CXXXXXX2852.7TC50/IC50 = >10

Q & A

Q. Advanced

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals (e.g., light yellow solid as per physical state data) .
  • NMR spectroscopy : Coupling constants (e.g., J values for axial/equatorial protons) and NOE correlations differentiate diastereomers .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., assays with sodium 1-octanesulfonate buffer at pH 4.6) .
  • Computational modeling : Compare experimental NMR/X-ray data with DFT-calculated structures to validate stereochemistry .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., tert-butyl δ ~1.4 ppm, methyl ester δ ~3.6 ppm) .
  • LCMS : Confirm molecular weight (e.g., [M+H]+ = 698.8 m/z via Method 5) and purity (>95%) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1720 cm⁻¹) and tert-butyl C-H bends .

How can computational chemistry be integrated into the experimental design for synthesizing novel derivatives of this compound?

Q. Advanced

  • Reaction path searching : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates for alkylation or hydrolysis steps .
  • Machine learning : Train models on existing reaction data (e.g., yields from ) to recommend optimal conditions (solvent, catalyst) for new derivatives .
  • Molecular docking : Predict bioactivity of derivatives by simulating interactions with target proteins (e.g., enzyme active sites) .

What strategies mitigate diastereomer formation during alkylation steps in the synthesis of this compound?

Q. Advanced

  • Low-temperature kinetics : Maintain -40°C during LDA-mediated deprotonation to favor kinetic control over thermodynamic pathways .
  • Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) to restrict conformational flexibility and reduce stereochemical ambiguity .
  • Chiral auxiliaries : Temporarily attach enantiopure groups (e.g., Evans auxiliaries) to enforce desired stereochemistry, followed by cleavage .

What are the stability considerations for storing this compound, and how should degradation be monitored?

Q. Basic

  • Storage : Protect from moisture and light at -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation .
  • Degradation monitoring :
    • HPLC : Track purity using C18 columns and mobile phases like methanol/sodium acetate buffer (65:35) .
    • TLC : Spot degradation products (Rf shifts) using silica plates and UV visualization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

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